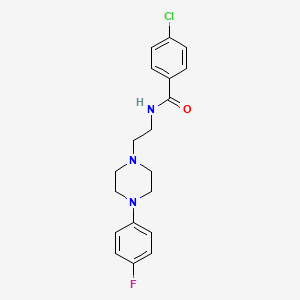

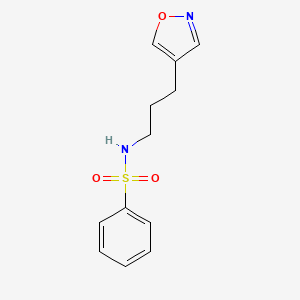

Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate” are not available, chloromethylation of aromatic compounds is a known process . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases . For a specific structure analysis of “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate”, a detailed study or computational chemistry methods would be required.Scientific Research Applications

Cascade Transformation and Novel Compound Synthesis

A study by Shutalev et al. (2008) explores the base-promoted cascade transformation of a pyrimidinone derivative, using ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, into a novel tricyclic compound. This reaction showcases the compound's utility in synthesizing complex molecular structures through cascade reactions Shutalev et al., 2008.

Synthesis of Substituted Oxazoles

Hodgetts and Kershaw (2002) demonstrated the versatility of ethyl 2-chlorooxazole-4-carboxylate in synthesizing various substituted oxazoles. Their methodology involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, indicating the potential of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate as an intermediate in oxazole synthesis Hodgetts & Kershaw, 2002.

Transthyretin Amyloidogenesis Inhibition

Razavi et al. (2005) synthesized ten oxazoles bearing a C(4) carboxyl group to evaluate them as inhibitors of transthyretin (TTR) amyloid fibril formation. This research illustrates the therapeutic potential of compounds derived from ethyl oxazole-4-carboxylate in addressing amyloid-related diseases Razavi et al., 2005.

Direct Alkenylation, Benzylation, and Alkylation

Verrier, Hoarau, and Marsais (2009) described the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides. Their work underlines the compound's flexibility as a substrate for diverse C-C bond-forming reactions in organic synthesis Verrier, Hoarau, & Marsais, 2009.

Heteroarylation and Natural Product Synthesis

The palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, as described by Verrier et al. (2008), facilitates efficient access to (hetero)aryloxazoles. This method was applied to the synthesis of natural products, showcasing the importance of ethyl oxazole-4-carboxylate in the preparation of biologically relevant heterocycles Verrier et al., 2008.

Safety and Hazards

properties

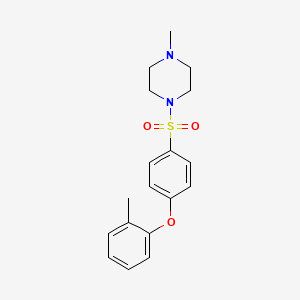

IUPAC Name |

ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJYEXUKWIYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)

![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)

![N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691779.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)

![6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2691788.png)